molecular formula C19H23O5P B12606133 Dibenzyl 4-hydroxypent-2-en-1-yl phosphate CAS No. 651044-36-9

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate

Cat. No.: B12606133
CAS No.: 651044-36-9
M. Wt: 362.4 g/mol
InChI Key: UNUPKCKOFDBUPY-UHFFFAOYSA-N
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Description

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is a phosphate diester derivative featuring a hydroxylated pentenyl backbone and two benzyl ester groups. This compound is primarily utilized in organic synthesis and medicinal chemistry as a reactive intermediate or prodrug candidate. Its structure combines the hydrolytic lability of phosphate esters with the steric and electronic effects of benzyl groups, enabling controlled reactivity in nucleophilic substitution or enzyme-mediated processes. Key applications include its role in synthesizing bioactive molecules (e.g., antineoplastic agents, acetylcholinesterase reactivators) and stabilizing hydrophobic ion pairs for drug delivery .

Properties

CAS No.

651044-36-9

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

dibenzyl 4-hydroxypent-2-enyl phosphate

InChI

InChI=1S/C19H23O5P/c1-17(20)9-8-14-22-25(21,23-15-18-10-4-2-5-11-18)24-16-19-12-6-3-7-13-19/h2-13,17,20H,14-16H2,1H3

InChI Key

UNUPKCKOFDBUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate can be synthesized through the esterification of dibenzyl phosphate with 4-hydroxypent-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate has been explored as a potential prodrug for nucleoside analogs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and reducing toxicity.

Case Study: Nucleoside Analog Prodrugs
Research indicates that modifications to nucleoside analogs using this compound can improve their efficacy against viral infections such as HIV and hepatitis B. The compound enhances cellular uptake and stability in biological environments, which is critical for therapeutic effectiveness .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, this compound can potentially modulate metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders.

Case Study: Enzyme Activity Modulation
In vitro studies have shown that this compound can inhibit enzymes such as nucleoside diphosphate kinase, leading to altered nucleotide pools within cells. This modulation can affect cell proliferation and survival, indicating its potential use in cancer therapy .

Analytical Applications

This compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to investigate various biochemical processes.

Table 1: Summary of Analytical Applications

Application TypeDescriptionReference
Enzyme KineticsUsed as a substrate to measure enzyme activity
Inhibition StudiesEvaluates the inhibitory effects on enzymes
Metabolic Pathway AnalysisInvestigates impacts on nucleotide metabolism

Mechanism of Action

The mechanism of action of dibenzyl 4-hydroxypent-2-en-1-yl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This process is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Phosphate Derivatives

Reactivity in Alkylation and Hydrolysis Reactions

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate exhibits distinct reactivity compared to other phosphate diesters:

Compound Reaction Type Rate (Relative to Dibenzyl Phosphate) Key Findings Reference
Dibenzyl phosphate AChE Re-alkylation 1.0 (baseline) 3700× faster alkylation than water at pH 4.0; acid-catalyzed mechanism
Diethyl phosphate AChE Re-alkylation 0.1 370× faster than water at pH 4.0; lower nucleophilicity
Dibutyl phosphate AChE Re-alkylation 0.2 Intermediate reactivity; influenced by steric bulk
Benzyl phosphate Hydrolysis (monoanion) 40× faster Instability due to monoanion formation; rapid metaphosphate generation

Key Insights :

  • The benzyl groups enhance nucleophilicity and stabilize transition states in alkylation, outperforming aliphatic analogs like diethyl or dibutyl phosphates .
  • Hydrolysis rates are pH-dependent: Dibenzyl phosphate resists hydrolysis at neutral pH but degrades rapidly in acidic or basic conditions. Benzyl phosphate, lacking a second benzyl group, hydrolyzes 40× faster due to monoanion instability .
Solubility and Stabilization Properties
Compound Solubility (Water) Precipitation Efficiency Notable Features Reference
Dibenzyl phosphate Low (hydrophobic) ≥99% High π–π interactions with aromatic systems
Dihexadecyl phosphate Insoluble ≥99% Dual C16 chains enhance lipophilicity
Potassium cetyl phosphate Moderate <53% Single C16 chain limits hydrophobic pairing
Sodium salt of 10b High (e.g., 3b in Table 1) - Ionic form improves aqueous solubility for therapeutic use

Key Insights :

  • Dibenzyl phosphate’s aromaticity enables efficient hydrophobic ion pairing (HIP) via π–π interactions, outperforming mono-chain analogs like cetyl phosphate .
  • Conversion to ionic salts (e.g., sodium or potassium) significantly enhances water solubility, critical for drug formulation .

Key Insights :

  • Dibenzyl phosphate is effective in Jacobsen-type epoxide ring-opening reactions but decomposes in methanol via transesterification .
  • Its derivatives (e.g., β-lactam ester 17) show exceptional pH stability, making them viable for oral drug delivery .

Biological Activity

Dibenzyl 4-hydroxypent-2-en-1-yl phosphate (CAS No. 651044-36-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions. The synthetic routes typically involve the reaction of phosphoric acid derivatives with appropriate alcohols under controlled conditions to yield the desired phosphate ester.

Common Synthetic Routes:

  • Nucleophilic Substitution Reactions : Involves the replacement of a leaving group by a nucleophile.
  • Condensation Reactions : Combines two molecules with the elimination of a small molecule, often water.

Biological Activity

This compound exhibits several biological activities, primarily attributed to its interaction with specific enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways that regulate various physiological processes.
  • Gene Expression Modulation : By influencing gene expression, it may alter cellular behavior and responses to stimuli.

Antitumor Activity

Recent studies have shown that this compound has significant anticancer properties. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Data Tables

Biological Activity Effect Cell Line/Organism Reference
AntitumorInhibition of proliferationBreast cancer cells
AntimicrobialInhibition of growthStaphylococcus aureus
AntimicrobialInhibition of growthEscherichia coli

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.
  • Antimicrobial Activity Against Resistant Strains :
    Another investigation focused on its effectiveness against antibiotic-resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics, suggesting a potential role as an adjuvant therapy.

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